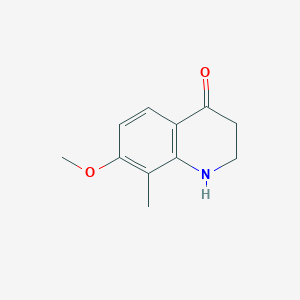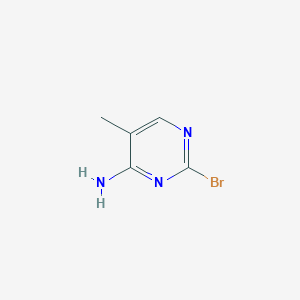
5-Phenylthiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylthiazole-2-carbonitrile is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by a phenyl group attached to the thiazole ring and a cyano group at the second position. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylthiazole-2-carbonitrile typically involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a straightforward approach to obtaining the desired thiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylthiazole-2-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The phenyl group can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Nucleophilic Substitution: The cyano group at the second position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: Reagents such as amines and thiols are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Substituted phenylthiazole derivatives.
Nucleophilic Substitution: Amino or thiol-substituted thiazole derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the thiazole ring.
Aplicaciones Científicas De Investigación
5-Phenylthiazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of 5-Phenylthiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole structure.
Uniqueness
5-Phenylthiazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and cyano groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
1316218-36-6 |
|---|---|
Fórmula molecular |
C10H6N2S |
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
5-phenyl-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C10H6N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H |
Clave InChI |
NMASKEKEMZPIOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(S2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B11905148.png)









![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)
